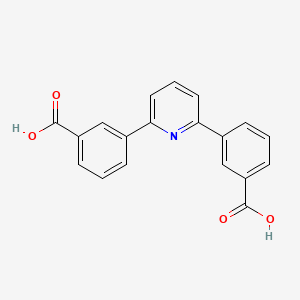

3,3'-(Pyridine-2,6-diyl)dibenzoic acid

Description

Historical Context and Evolution of Pyridine-Based Ligands

The study of pyridine-based ligands in coordination chemistry has a rich history dating back to the foundational work of Alfred Werner in the late 19th and early 20th centuries. scispace.comconfinity.comrsc.org Werner's coordination theory provided the conceptual framework for understanding how metal ions could bind to a specific number of ligands in a well-defined geometry. scispace.comconfinity.comscribd.com Pyridine (B92270), a simple aromatic heterocyclic amine, was among the early ligands investigated, and its ability to form stable complexes with a variety of metal ions was quickly recognized.

The subsequent evolution of this field saw the development of more complex pyridine-containing ligands. The synthesis of 2,2'-bipyridine (B1663995) and 2,2':6',2''-terpyridine marked a significant milestone, introducing chelating ligands that could form highly stable, cyclic structures with metal ions. This chelate effect, the enhanced stability of complexes containing multidentate ligands, became a guiding principle in the design of new coordination compounds. Over the decades, chemists have synthesized a vast array of pyridine-based ligands with varying steric and electronic properties, enabling fine-tuning of the resulting metal complexes for applications ranging from catalysis to materials science.

Significance of Dicarboxylate Linkers in Supramolecular Assemblies

Dicarboxylate linkers, organic molecules containing two carboxylic acid groups, have become indispensable building blocks in the construction of supramolecular assemblies, particularly metal-organic frameworks (MOFs). nih.gov The carboxylate groups can coordinate to metal ions in various modes (monodentate, bidentate chelating, bidentate bridging), providing a versatile means of connecting metal centers into one-, two-, or three-dimensional networks.

The geometry and rigidity of the dicarboxylate linker play a crucial role in determining the topology and properties of the resulting supramolecular structure. nih.gov Aromatic dicarboxylates, such as terephthalic acid, are often used to create rigid and porous frameworks with high thermal stability and surface area, which are desirable for applications in gas storage, separation, and catalysis. The length of the linker can be systematically varied to control the pore size of the MOF, a strategy known as isoreticular synthesis. Furthermore, the introduction of additional functional groups onto the dicarboxylate linker can be used to tailor the chemical environment within the pores, leading to materials with specific recognition or catalytic properties. The interplay between the coordination preferences of the metal ion and the geometric and chemical properties of the dicarboxylate linker is a central theme in the design of functional supramolecular materials.

Overview of Research Trajectories for 3,3'-(Pyridine-2,6-diyl)dibenzoic acid and Related Isomers

The family of (Pyridine-2,6-diyl)dibenzoic acid isomers, which combine the features of a central pyridine core and two benzoic acid moieties, represents a class of ligands with significant potential in coordination chemistry. The primary isomers that have been investigated are the 4,4'-, 3,5-, and the titular 3,3'-isomers.

Research into these isomers has revealed distinct trajectories. The 4,4'-(Pyridine-2,6-diyl)dibenzoic acid isomer is a V-shaped rigid ligand that has been utilized in the construction of MOFs. Its synthesis is typically achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2,6-dibromopyridine (B144722) and a boronic acid derivative of benzoic acid. This isomer has been explored for its potential in creating proton-conductive polymers and other functional materials.

Similarly, the 4,4'-(Pyridine-3,5-diyl)dibenzoic acid (an isomer of the 2,6-substituted pyridine core) has been employed as an adaptable linker in the synthesis of a variety of coordination polymers with manganese(II), cobalt(II/III), nickel(II), and copper(II). acs.org These studies have demonstrated the formation of diverse structural networks, ranging from 2D layers to 3D frameworks, with different topologies. acs.org

In stark contrast, This compound is a meta-substituted isomer that is less commonly reported in the scientific literature. It has been suggested that this isomer may exhibit lower stability or less favorable coordination dynamics compared to its counterparts. Consequently, its applications have been limited to more specialized or "niche" MOF designs that specifically require an asymmetric ligand. The scarcity of research on the 3,3'-isomer highlights a potential area for future investigation, as its unique geometry could lead to novel supramolecular architectures with interesting properties.

Below is a data table summarizing the key features of the more studied isomers.

| Isomer | Common Name/Abbreviation | Key Structural Feature | Typical Synthesis Method | Reported Applications |

| 4,4'-(Pyridine-2,6-diyl)dibenzoic acid | - | V-shaped, para-substituted | Suzuki-Miyaura coupling | Metal-Organic Frameworks (MOFs), Proton-conductive polymers |

| 4,4'-(Pyridine-3,5-diyl)dibenzoic acid | H2pdba | - | Hydrothermal synthesis with metal salts | Coordination polymers, 2D and 3D Metal-Organic Frameworks |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[6-(3-carboxyphenyl)pyridin-2-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO4/c21-18(22)14-6-1-4-12(10-14)16-8-3-9-17(20-16)13-5-2-7-15(11-13)19(23)24/h1-11H,(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHLBZJSFGBPQQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=NC(=CC=C2)C3=CC(=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,3 Pyridine 2,6 Diyl Dibenzoic Acid

Conventional Solution-Phase Synthesis Techniques

Traditional benchtop methods remain fundamental for the synthesis of 3,3'-(Pyridine-2,6-diyl)dibenzoic acid and related structures. These techniques often involve well-understood, multi-step processes that are reliable and adaptable.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The most direct and widely used method for synthesizing the core structure of this compound is the Suzuki-Miyaura cross-coupling reaction. nih.gov This powerful palladium-catalyzed reaction forms a carbon-carbon bond between an organic halide and an organoboron compound. nih.gov

For the target molecule, the synthesis would typically involve the double cross-coupling of a 2,6-dihalopyridine (such as 2,6-dibromopyridine) with two equivalents of (3-carboxyphenyl)boronic acid or its corresponding ester. The reaction is facilitated by a palladium catalyst, often complexed with phosphine (B1218219) ligands, in the presence of a base. nih.govheteroletters.org The use of boronic acid esters, such as the pinacol (B44631) ester, can sometimes improve reaction outcomes. nih.gov

The general catalytic cycle involves three key steps: oxidative addition of the palladium catalyst to the aryl halide, transmetalation with the boronic acid derivative, and reductive elimination to yield the biaryl product and regenerate the catalyst. nih.gov A variety of palladium sources, ligands, bases, and solvent systems can be employed to optimize the reaction for specific substrates. nih.govresearchgate.net

| Starting Materials | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield | Reference |

| 2,6-Dibromopyridine (B144722), Arylboronic acids | Pd(dppf)Cl₂ | - | Dioxane:H₂O | Reflux | Moderate to High | heteroletters.org |

| Pyridine-2-sulfonyl fluoride, Hetero(aryl) boronic acids | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane / H₂O | 65-100 | 5-89% | nih.govresearchgate.net |

| 5-Bromo-2-methylpyridin-3-amine, Arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | Moderate to Good | researchgate.net |

| 2,6-Dichloropyridine, Arylboronic acids | Pd(OAc)₂ / L3a | - | - | - | 80% | nih.gov |

Condensation Reactions for Schiff Base Derivatives

Condensation reactions are fundamental in organic synthesis for forming carbon-nitrogen double bonds (imines or azomethines), characteristic of Schiff bases. researchgate.net It is important to note that this method is not for the synthesis of the this compound core structure itself, but rather for its derivatization or the synthesis of related structures.

Typically, Schiff bases are formed by the reaction of a primary amine with a carbonyl compound (an aldehyde or ketone). researchgate.net In the context of pyridine (B92270) dicarboxylic acids, derivatives are often synthesized from related precursors like pyridine-2,6-dicarbohydrazide. This precursor can be readily condensed with various aldehydes or ketones to form macrocyclic hydrazone Schiff bases. nih.govlongdom.org This process involves the nucleophilic attack of the amine group on the carbonyl carbon, followed by dehydration to yield the C=N bond. citedrive.com

For example, a series of pyridine-bridged 2,6-bis-carboxamide Schiff's bases were prepared by first coupling 2,6-pyridinedicarbonyl dichloride with an amino acid ester. nih.gov The resulting ester was converted to a bis-hydrazide, which was then treated with various aromatic aldehydes in refluxing ethanol (B145695) to yield the final Schiff base derivatives. nih.gov

Advanced and Green Synthesis Approaches

In line with the principles of green chemistry, modern synthetic approaches aim to reduce reaction times, energy consumption, and waste while improving efficiency and safety.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating a wide range of organic reactions, including palladium-catalyzed cross-couplings. heteroletters.orgnih.govdurham.ac.uk By using focused microwave irradiation, reaction mixtures can be heated to high temperatures and pressures rapidly and uniformly, often leading to dramatic reductions in reaction times (from hours to minutes) and significant increases in product yields. heteroletters.orgnih.gov

The Suzuki-Miyaura coupling to produce 2,6-diaryl pyridines is particularly amenable to microwave conditions. heteroletters.org For instance, the coupling of 2,6-dibromopyridine with various aryl boronic acids using a Pd(dppf)Cl₂ catalyst was completed in just 15 minutes under microwave irradiation, affording both mono- and di-coupled products in good yields. heteroletters.org This efficiency makes microwave-assisted synthesis a highly attractive method for the rapid generation of libraries of substituted pyridine compounds for research and screening purposes. mdpi.commdpi.com

| Reaction Type | Reactants | Catalyst / Conditions | Time | Outcome | Reference |

| Suzuki Coupling | 2,6-Dibromopyridine, Arylboronic acids | Pd(dppf)Cl₂, Dioxane:H₂O, MWI | 15 min | Moderate to high yields | heteroletters.org |

| Suzuki Coupling | 4'-Bromoacetophenone, Phenylboronic acid | Pyridine-pyrazole/Pd(II) complex, KOH, EtOH/H₂O, 60 W MWI | - | High yields, catalyst reusable | nih.gov |

| Suzuki Coupling | Aryl perfluorooctylsulfonates, Arylboronic acids | [Pd(dppf)Cl₂], K₂CO₃, Toluene/acetone (B3395972)/H₂O, MWI | 10 min | Efficient biaryl formation | nih.gov |

Continuous Flow Reactor Systems

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. organic-chemistry.orgnih.gov In a flow system, reagents are continuously pumped through a reactor (often a heated tube or microreactor), where they mix and react.

This technology is well-suited for reactions that are highly exothermic, involve hazardous intermediates, or require precise temperature control. researchgate.net While specific examples for the synthesis of this compound are not prominent, the synthesis of related pyridine derivatives has been successfully demonstrated in flow systems. organic-chemistry.org For example, decarboxylative cross-coupling reactions to form biaryls have been adapted to continuous flow reactors. rsc.org Similarly, multi-step syntheses of substituted pyrimidines and pyridines have been achieved with residence times in the order of minutes, showcasing the efficiency of this approach for building heterocyclic libraries. nih.gov A Suzuki-Miyaura coupling could be readily adapted to such a system, allowing for safe, automated, and scalable production.

Hydrothermal and Solvothermal Conditions

Hydrothermal and solvothermal methods are not typically used for the synthesis of the organic ligand itself, but rather for the self-assembly of metal-organic frameworks (MOFs) and coordination polymers using the pre-synthesized ligand. acs.orgumt.edu.my These techniques involve heating a mixture of the organic linker, such as this compound, and a metal salt in a solvent (water for hydrothermal, an organic solvent for solvothermal) within a sealed vessel at temperatures above the solvent's boiling point.

The elevated temperature and pressure facilitate the dissolution of reactants and promote the crystallization of the final MOF structure. The specific structure, topology, and properties of the resulting framework are influenced by factors such as the metal ion, the ligand geometry, the solvent, temperature, and the presence of any modulating agents or templates. acs.orgresearchgate.net Numerous MOFs have been successfully synthesized using various isomers of pyridine-dicarboxylic acid as linkers, demonstrating the utility of this class of compounds in creating porous, crystalline materials for applications in gas storage, separation, and catalysis. acs.orgumt.edu.myacs.orgrsc.org

| Ligand Used | Metal Ion(s) | Method | Resulting Structure Type | Reference |

| Pyridine-2,4-dicarboxylic acid | Ce, Pr, Sm, Eu, Tb | Hydrothermal | 3D Porous Coordination Network | acs.org |

| 2,5-Pyridinedicarboxylic acid | Er | Hydrothermal | 3D Lanthanide-Organic Framework | acs.org |

| Pyridine-3,5-dicarboxylic acid | Cd, Co, Zn, Ni | Solvothermal | Novel Metal-Organic Frameworks | umt.edu.my |

| Pyridine-3,5-dicarboxylic acid | Various d-metals | Solvothermal | MOFs with structural diversity | researchgate.net |

Strategies for Ligand Functionalization and Modification

The modification of this compound is crucial for fine-tuning the properties of its resulting metal complexes and materials. Functionalization can be aimed at altering solubility, modulating electronic properties, introducing chirality, or providing additional binding sites. These modifications can be broadly categorized into two approaches: pre-synthesis functionalization of the starting materials or post-synthesis modification of the final ligand.

Pre-Synthesis Modification

This strategy involves using substituted starting materials in the synthetic routes described above. It is often the most straightforward way to introduce functionality onto the peripheral phenyl rings.

Introducing Substituents via Suzuki-Miyaura Coupling : By employing substituted 3-tolylboronic acids in the Suzuki-Miyaura reaction, a wide array of functional groups (e.g., -F, -Cl, -Br, -NO₂, -CF₃, -OMe) can be incorporated into the ligand's structure. This allows for systematic tuning of the ligand's electronic properties and steric profile.

Modification through Kröhnke Synthesis : The flexibility of the Kröhnke synthesis allows for the use of variously substituted benzaldehyde (B42025) and acetophenone (B1666503) derivatives as precursors. This can introduce functionality at different positions on the phenyl rings, leading to a diverse library of ligands.

Post-Synthesis Modification

This approach involves chemically modifying the this compound molecule after it has been synthesized.

Amide and Ester Formation : The carboxylic acid groups are versatile handles for further modification. They can be readily converted into amides or esters through standard condensation reactions. mdpi.com This can be used to attach larger organic moieties, polymers, or biologically active molecules. For example, reacting the dicarboxylic acid with an amine in the presence of a coupling agent would yield a diamide (B1670390) derivative.

Functionalization of the Pyridine Ring : While the pyridine ring is electron-deficient and generally less reactive towards electrophilic substitution, it can be functionalized through nucleophilic aromatic substitution or by activating the ring (e.g., through N-oxide formation). Additionally, modern C-H activation methods could potentially be applied to introduce new substituents directly onto the pyridine core, although this may be challenging in the presence of the deactivating carboxylic acid groups.

The ability to synthetically access and subsequently functionalize this compound provides a powerful platform for the rational design of new materials with tailored properties for applications in catalysis, gas storage, sensing, and luminescence.

Coordination Chemistry and Structural Diversity of 3,3 Pyridine 2,6 Diyl Dibenzoic Acid Complexes

Metal Ion Coordination Modes and Geometries

The coordination of 3,3'-(Pyridine-2,6-diyl)dibenzoic acid with various metal ions is primarily facilitated by the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate groups. The specific coordination mode and the resulting geometry around the metal center are influenced by factors such as the nature of the metal ion, its oxidation state, the reaction conditions, and the presence of ancillary ligands.

The interaction of this compound and its isomers with a range of transition metals has led to the formation of a diverse array of coordination complexes.

With Zinc(II) , a d¹⁰ metal ion, the coordination environment can be flexible, leading to various geometries. For instance, in a polyrotaxane Zn(II) coordination polymer synthesized with pyridine-2,6-dicarboxylate, the Zn(II) ions exhibit a fivefold coordination, with a geometry intermediate between trigonal-bipyramidal and square-pyramidal. Another example shows a zigzag chain-like structure in a Zn(II) complex.

Cadmium(II) , another d¹⁰ ion, also displays varied coordination geometries. In some structures, Cd(II) centers can be part of polynuclear frameworks, as seen in heterometallic Cd-Ln complexes where the cadmium ion's coordination environment is described as a pentagonal bipyramid. Three-dimensional coordination polymers of Cd(II) have also been synthesized, showcasing complex network structures.

Copper(II) complexes often exhibit distorted geometries due to the Jahn-Teller effect. For example, a polynuclear Cu(II) compound with pyridine-2,6-dicarboxylic acid features a distorted octahedral geometry around the copper ion.

Cobalt(II/III) complexes have been synthesized, sometimes resulting in mixed-valence compounds. In one instance, a one-dimensional zigzag chain-like Co(II) coordination polymer was formed where the cobalt ions are doubly bridged by ligands. Dimeric Co(II) complexes with pyridine-2,6-dicarboxylic acid have also been reported to have hexa-coordinated metal centers.

Nickel(II) , with a d⁸ electron configuration, often favors octahedral geometries. Dimeric Ni(II) complexes with pyridine-2,6-dicarboxylic acid have been synthesized, showing hexa-coordinated nickel centers.

Manganese(II) complexes with related pyridine-dicarboxylic acid ligands have been shown to form diverse structures, including two-dimensional metal-organic layers and three-dimensional frameworks.

Lanthanide ions like Samarium(III) and Terbium(III) are known for their high coordination numbers and luminescent properties. While specific structures with this compound are not detailed in the provided results, related pyridine-2,6-dicarboxamide complexes of Eu(III) and Tb(III) form 3D networks through hydrogen bonding. Studies on Tb(III) with pyridine-2,6-dicarboxylate have shown that the tris complex, [Tb(dpa)₃]³⁻, is the most stable form in aqueous solution and exhibits enhanced luminescence.

For Iron(II) , coordination polymers with related nitrogen-containing ligands have been synthesized, resulting in structures like 2D sheets. In a mixed-valence Co(III)-Fe(III) complex with pyridine-2-amidoxime, the Fe(III) ion is in a high-spin state with an octahedral coordination sphere.

Information on Lead(II) complexes with the specific this compound ligand is limited in the provided search results. However, studies with similar ligands like 2-(pyridin-2-yl)-1H-imidazole-4,5-dicarboxylic acid have yielded Pb(II) coordination polymers.

| Metal Ion | Coordination Number | Geometry | Structural Features |

|---|---|---|---|

| Zn(II) | 5 | Trigonal-bipyramidal/Square-pyramidal | Polyrotaxane, Zigzag chain |

| Cd(II) | 7 | Pentagonal bipyramid | Heterometallic complexes, 3D polymers |

| Cu(II) | 6 | Distorted Octahedral | Polynuclear compounds |

| Co(II) | - | - | 1D zigzag chains, Dimeric complexes |

| Ni(II) | 6 | Octahedral | Dimeric complexes |

| Mn(II) | - | - | 2D layers, 3D frameworks |

| Tb(III) | 9 | - | Tris complex in solution |

| Fe(III) | 6 | Octahedral | Mixed-valence clusters |

The coordination versatility of this compound is rooted in the presence of both a pyridine nitrogen atom and carboxylate oxygen atoms, which act as donor sites for metal ions. The pyridine nitrogen typically acts as a monodentate ligand, while the carboxylate groups can coordinate in several ways: monodentate, bidentate chelating, or bidentate bridging. This multifunctionality allows the ligand to bridge multiple metal centers, facilitating the formation of extended polymeric structures.

In many complexes, the ligand coordinates to the metal center through the pyridine nitrogen and one or both carboxylate groups, acting as a tridentate ligand. The specific coordination mode adopted by the carboxylate groups is a key factor in determining the dimensionality of the resulting coordination polymer. For instance, a bridging coordination mode of the carboxylate groups often leads to the formation of one-, two-, or three-dimensional networks, while a chelating mode might favor the formation of discrete molecules or lower-dimensional structures.

Crystallographic Characterization of Coordination Polymers

The self-assembly of metal ions with this compound and its isomers leads to a fascinating array of crystalline coordination polymers with varying dimensionalities.

One-dimensional coordination polymers are a common structural motif for complexes of this compound and related ligands. These can adopt various topologies, including simple linear chains, zigzag chains, double chains, and ladder-like structures.

Zigzag Chains: The formation of zigzag chains is often observed in coordination polymers. For example, a Co(II) coordination polymer constructed from 4,4'-bipyridine and 2-hydroxybenzoate ligands forms a one-dimensional zigzag chain-like structure. Similarly, a Zn(II) complex with pyridine-2,6-dicarboxylate and a flexible diimidazole ligand also exhibits a zigzag chain-like structure.

Double-Chain Structures: More complex 1D architectures, such as double chains, have also been reported. For instance, transition metal coordination polymers derived from pyridine-2,3,5,6-tetracarboxylic acid have been shown to form 1D double-chain structures.

Ladder-like Structures: Ladder-like motifs can be formed through the interconnection of two parallel polymer chains. A polynuclear Cu(II) compound with pyridine-2,6-dicarboxylic acid forms zig-zag chains that are further organized into a ladder-like one-dimensional coordination polymer.

By linking one-dimensional chains or through the extension of coordination bonds in two directions, 2D layered networks can be formed. These networks can have various topologies, often described by their Schläfli symbols. For instance, coordination polymers of Mn(II), Co(II), and Ni(II) with a related pyridine-dicarboxylic acid linker have been shown to form 2D metal-organic layers. A 2D coordination polymer of Fe(II) has also been synthesized, demonstrating the formation of sheet-like structures. Furthermore, a Zn(II) coordination polymer with a ditopic imidazo[1,5-a]pyridine ligand and terephthalate forms a 2D network.

Information regarding "this compound" is currently unavailable in the scholarly literature.

Following a comprehensive search for scientific data concerning the coordination chemistry and structural analysis of metal-organic frameworks (MOFs) based on the ligand "this compound," it has been determined that there are no specific studies available that address the topics outlined in the request.

The executed searches for information on supramolecular interactions, including hydrogen bonding and pi-stacking, as well as the topological analysis of MOFs derived from this specific compound, did not yield any relevant results. The scientific literature provides information on related but structurally distinct pyridine-dicarboxylic acid ligands, such as 4,4′-(Pyridine-3,5-diyl)dibenzoic acid and 3-nitro-4-(pyridin-4-yl)benzoic acid. However, per the user's strict instructions to focus solely on "this compound," this information cannot be used to generate the requested article.

Consequently, it is not possible to provide a scientifically accurate and detailed article on the hydrogen bonding networks, pi-stacking interactions, network topologies, or the control of interpenetration and porosity for complexes involving "this compound" at this time.

Advanced Applications of 3,3 Pyridine 2,6 Diyl Dibenzoic Acid Derived Materials

Gas Adsorption and Separation Technologies

The porous nature of metal-organic frameworks (MOFs) makes them promising candidates for gas adsorption and separation. While the isomeric ligand, 4,4'-(Pyridine-2,6-diyl)dibenzoic acid, has been utilized in the synthesis of MOFs with potential for gas storage, specific data on the gas adsorption properties of materials derived directly from 3,3'-(Pyridine-2,6-diyl)dibenzoic acid is not extensively available in publicly accessible literature. The positioning of the carboxylic acid groups at the 3,3' positions creates a meta-substituted isomer, which may lead to different coordination dynamics and porous structures compared to its 4,4' counterpart. Research in this specific area is still developing, and detailed experimental data on gas uptake and selectivity are anticipated in future studies.

Selective Carbon Dioxide (CO2) Capture

Currently, there is a lack of specific published data on the selective capture of carbon dioxide using materials synthesized from this compound. However, the presence of the pyridine (B92270) nitrogen atom and the carboxylic acid functionalities in the parent ligand suggests that its derived materials could exhibit an affinity for CO2. The nitrogen atom can act as a Lewis base, potentially interacting with the acidic CO2 molecule. Further research is required to quantify the CO2 adsorption capacity and selectivity of these materials.

Hydrogen (H2) and Methane (B114726) (CH4) Storage

Nitrogen (N2) Adsorption and Separation

Information on the nitrogen adsorption and separation capabilities of materials synthesized using this compound is not extensively documented. The ability of a material to selectively adsorb or separate nitrogen is important for various industrial applications. The porous architecture of MOFs derived from this ligand could potentially be tailored for such separations, but experimental validation is needed.

Heterogeneous Catalysis

Coordination polymers derived from ligands structurally similar to this compound have demonstrated significant potential as heterogeneous catalysts in organic synthesis. Specifically, materials synthesized from 3,3'-{(pyridine-2,6-dicarbonyl)bis(azanediyl)}dibenzoic acid have been effectively employed in Knoevenagel condensation and Henry reactions. nih.govmdpi.com These catalysts offer the advantages of easy separation from the reaction mixture and potential for recyclability.

Knoevenagel Condensation Reactions

Coordination polymers of 3,3'-{(pyridine-2,6-dicarbonyl)bis(azanediyl)}dibenzoic acid with zinc(II), cadmium(II), and samarium(III) have been shown to be effective heterogeneous catalysts for the Knoevenagel condensation of various aldehydes with malononitrile (B47326). nih.govmdpi.com The zinc(II) coordination polymer, in particular, exhibited the highest catalytic activity. nih.govmdpi.com The reactions are typically carried out under mild conditions, and the catalyst can be recovered and reused multiple times without a significant loss of activity.

Below is a table summarizing the catalytic performance for the Knoevenagel condensation of benzaldehyde (B42025) with malononitrile using different catalysts derived from 3,3'-{(pyridine-2,6-dicarbonyl)bis(azanediyl)}dibenzoic acid. nih.govmdpi.com

| Catalyst | Aldehyde | Active Methylene Compound | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Zinc(II) Coordination Polymer | Benzaldehyde | Malononitrile | 50 | 1.5 | 91 |

| Cadmium(II) Metallomacrocycle | Benzaldehyde | Malononitrile | 50 | 1.5 | 84 |

| Samarium(III) Coordination Polymer | Benzaldehyde | Malononitrile | 50 | 1.5 | 73 |

The zinc(II) coordination polymer also demonstrated good to excellent yields with a variety of substituted benzaldehydes, showcasing its versatility.

| Aldehyde | Time (h) | Yield (%) |

|---|---|---|

| 4-Methylbenzaldehyde | 1.5 | 95 |

| 4-Methoxybenzaldehyde | 1.5 | 98 |

| 4-Chlorobenzaldehyde | 1.5 | 94 |

| 4-Nitrobenzaldehyde | 1.0 | 99 |

| 2-Chlorobenzaldehyde | 2.0 | 88 |

| Cinnamaldehyde | 2.0 | 85 |

Henry Reactions

The same set of coordination polymers has also been successfully utilized as heterogeneous catalysts for the Henry (nitroaldol) reaction between aldehydes and nitroalkanes. nih.govmdpi.com These reactions, which form β-nitro alcohols, are fundamental C-C bond-forming reactions in organic chemistry. The zinc(II) coordination polymer was again found to be the most effective catalyst. nih.govmdpi.com

The following table presents the results for the Henry reaction between various aldehydes and nitroethane catalyzed by the zinc(II) coordination polymer derived from 3,3'-{(pyridine-2,6-dicarbonyl)bis(azanediyl)}dibenzoic acid. nih.govmdpi.com

| Catalyst | Aldehyde | Nitroalkane | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Zinc(II) Coordination Polymer | Benzaldehyde | Nitroethane | 70 | 48 | 72 |

| Cadmium(II) Metallomacrocycle | Benzaldehyde | Nitroethane | 70 | 48 | 66 |

| Samarium(III) Coordination Polymer | Benzaldehyde | Nitroethane | 70 | 48 | 61 |

The zinc(II) coordination polymer was also tested with different substituted benzaldehydes in the Henry reaction with nitroethane.

| Aldehyde | Time (h) | Yield (%) |

|---|---|---|

| 4-Methylbenzaldehyde | 48 | 75 |

| 4-Methoxybenzaldehyde | 48 | 78 |

| 4-Chlorobenzaldehyde | 48 | 70 |

| 4-Nitrobenzaldehyde | 40 | 82 |

| 2-Chlorobenzaldehyde | 52 | 65 |

Photocatalytic Degradation of Organic Dyes

Metal-organic frameworks (MOFs) synthesized from pyridine-dicarboxylate ligands, such as isomers of this compound, have demonstrated significant potential as photocatalysts for the degradation of organic dyes in wastewater. These porous materials can absorb light and generate electron-hole pairs, which in turn produce reactive oxygen species (ROS) that break down dye molecules.

Research has shown that the photocatalytic efficiency of these MOFs is influenced by factors such as the choice of the metal center, the specific structure of the organic linker, and the reaction conditions. For instance, MOFs containing metals like zinc or indium have been effectively used for the degradation of dyes like Rhodamine B (RhB), Methyl Orange (MO), and Methylene Blue (MB) under visible or UV light irradiation. rsc.org In one study, an indium-porphyrin based cationic MOF demonstrated the ability to degrade 99.07% of Rhodamine B within just 20 minutes under visible light. rsc.org The mechanism often involves the generation of hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻) which are powerful oxidizing agents.

The photocatalytic performance of these materials can be further enhanced by creating composites. For example, combining a Zn-MOF with Bi₂O₃ nanostructures has been shown to improve the degradation of Rhodamine B to 97.2% within 90 minutes, attributed to the synergistic effects between the components which enhance light absorption and charge separation. researchgate.net Similarly, a Z-scheme composite of Ag₃PO₄/MIL-101/NiFe₂O₄ has also been reported for the efficient degradation of Rhodamine B. rsc.org

| Material | Target Dye | Degradation Efficiency (%) | Irradiation Time (min) | Light Source |

|---|---|---|---|---|

| Indium-Porphyrin Cationic MOF | Rhodamine B (RhB) | 99.07 | 20 | Visible Light |

| Bi₂O₃@Zn-MOF | Rhodamine B (RhB) | 97.2 | 90 | Visible Light |

| M/Fe-MOF (M = Co, Cu, Mg) | Rhodamine B (RhB) | 85-92 | Not Specified | Visible Light |

| Mixed-Metal Pyridine Dicarboxylates | Remazol Brilliant Blue R | Not Specified | Not Specified | UV Light |

| Mixed-Metal Pyridine Dicarboxylates | Orange G | Not Specified | Not Specified | UV Light |

Redox Catalysis

Materials derived from pyridine-dicarboxylate ligands, including isomers of this compound, are also promising candidates for redox catalysis. The presence of redox-active metal centers and the porous nature of the resulting MOFs allow them to facilitate a variety of oxidation and reduction reactions. The catalytic activity can be tuned by altering the metal node and the organic linker.

For example, cobalt-based MOFs synthesized with pyridine-3,5-dicarboxylate (B1229872) have been investigated as electrode materials in hybrid supercapacitors, where they exhibit battery-like characteristics due to pronounced redox activity. nih.govrsc.org These redox peaks are attributed to the oxidation and reduction reactions occurring at the cobalt centers. nih.gov Similarly, copper-based MOFs with the same ligand have also shown promising electrochemical performance. rsc.org

In the context of organic transformations, porphyrin-based MOFs, which can be constructed with pyridine-functionalized linkers, have been employed as catalysts in various oxidation reactions, including the oxidation of alkanes and alkenes. mdpi.com The catalytic activity in these systems often arises from the metal center within the porphyrin ring, which can mimic the function of enzymes. Furthermore, a two-dimensional cobalt-based MOF, synthesized using 1,4-benzene dicarboxylic acid and pyridine, has been shown to be an effective catalyst for the oxygen evolution reaction (OER), a key process in water splitting. rsc.org The introduction of pyridine was found to alter the structure from 3D to 2D, thereby exposing more active metal sites. rsc.org

Applications in Solar Fuel Production

Cobalt-based MOFs, for instance, have been engineered to enhance their HER performance. Hollow metallic Co@Co cages derived from MOFs have demonstrated excellent catalytic activity, with an overpotential as low as ~54 mV at a current density of 10 mA cm⁻², which is close to that of platinum-based catalysts. nih.gov The hollow structure provides abundant exposed active sites and facilitates fast charge transfer. nih.gov

Furthermore, MOFs can be utilized in nitrate-to-ammonia electroreduction, another important reaction for sustainable fuel production. A cobalt-based MOF with a pyridine-dicarboxylate ligand has been shown to have a water coordination environment that promotes the generation of active hydrogen species, leading to improved efficiency in ammonia (B1221849) production. acs.org

Luminescent Sensing Platforms

Luminescent metal-organic frameworks (LMOFs) are a class of materials that have attracted considerable interest for their potential in chemical sensing. The incorporation of this compound and its isomers into MOF structures can lead to materials with unique luminescent properties that are sensitive to the presence of specific analytes. The sensing mechanism often involves a change in the luminescence intensity (quenching or enhancement) or a shift in the emission wavelength upon interaction with the target molecule.

Detection of Metal Ions (e.g., Fe³⁺, Cr₂O₇²⁻)

LMOFs derived from pyridine-dicarboxylate ligands have been extensively studied for the detection of various metal ions in aqueous solutions. The presence of open coordination sites on the metal centers or functional groups on the organic linkers can facilitate selective binding with target ions, leading to a detectable change in luminescence.

For the detection of Fe³⁺ ions, several MOFs have been developed that exhibit high sensitivity and selectivity. The quenching of luminescence upon the addition of Fe³⁺ is a common sensing mechanism, which can be attributed to the absorption of excitation energy by the Fe³⁺ ions or the disruption of the energy transfer process within the MOF. A Cd-MOF, for example, has demonstrated a low limit of detection (LOD) for Fe³⁺ of 5.34 × 10⁻⁸ M. acs.orgnih.gov Similarly, a silver-based MOF has been shown to be a multiresponsive fluorescent probe for Fe³⁺ ions. nih.gov

The detection of Cr₂O₇²⁻ (dichromate) and related CrO₄²⁻ (chromate) anions is also of significant environmental importance. LMOFs can selectively detect these anions through luminescence quenching. The aforementioned silver-based MOF also showed high selectivity and sensitivity for CrO₄²⁻/Cr₂O₇²⁻. nih.gov

| Material | Target Ion | Limit of Detection (LOD) | Quenching Constant (Ksv) (M⁻¹) |

|---|---|---|---|

| Cd-MOF | Fe³⁺ | 5.34 × 10⁻⁸ M | Not Specified |

| Ag-MOF | Fe³⁺ | Not Specified | Not Specified |

| Ag-MOF | CrO₄²⁻/Cr₂O₇²⁻ | Not Specified | Not Specified |

Sensing of Organic Molecules and Antibiotics (e.g., Chloramphenicol (B1208), Nitrofurazone, Acetone (B3395972), Triethylamine)

The porous and tunable nature of MOFs makes them excellent candidates for the selective sensing of organic molecules and antibiotics. The interactions between the analyte and the MOF framework, such as hydrogen bonding or π-π stacking, can lead to significant changes in the material's luminescent properties.

For the detection of antibiotics, MOFs have shown promise in sensing compounds like chloramphenicol and nitrofurazone. A novel Zn-MOF was developed for the fluorescent detection of nitrofuran antibiotics, including nitrofurazone, with a low detection limit of 0.34 μM. nih.gov While specific MOFs from this compound for chloramphenicol are not detailed, related pyridine-based materials have been used in electrochemical sensors for its detection. researchgate.net

In the realm of organic molecules, acetone detection is particularly relevant for the diagnosis of diabetes. A Tb-MOF has been reported as a multifunctional luminescent probe for the efficient sensing of acetone. researchgate.net The sensing mechanism is often based on the quenching of the MOF's luminescence upon interaction with acetone molecules.

Triethylamine (B128534), a volatile organic compound, can also be detected using MOF-based sensors. While specific data for MOFs from this compound are limited, other MOFs have been shown to be effective. For instance, a ZIF-8-In composite can detect triethylamine in water with a detection limit as low as 1 ppm through fluorescence enhancement. acs.org

| Material | Target Analyte | Limit of Detection (LOD) | Quenching/Enhancement Mechanism |

|---|---|---|---|

| Zn-MOF | Nitrofurazone | 0.34 μM | Quenching |

| Tb-MOF | Acetone | Not Specified | Quenching |

| ZIF-8-In | Triethylamine | 1 ppm | Enhancement |

pH and Water Sensing

Luminescent MOFs can also be designed to respond to changes in pH and the presence of water. For pH sensing, the protonation or deprotonation of functional groups on the organic linker can alter the electronic properties of the MOF, leading to a change in its luminescence. This allows for the development of ratiometric pH sensors that can provide a more accurate and reliable measurement of pH.

The detection of water content, particularly in organic solvents, is crucial in many industrial processes. Luminescent MOFs can act as sensitive water detectors. The coordination of water molecules to the metal centers or their interaction with the organic linkers can influence the non-radiative decay pathways of the excited state, resulting in a change in luminescence intensity. Some MOFs have been shown to exhibit a "turn-on" or "turn-off" luminescent response to water. nih.gov

Based on the conducted research, no specific information is publicly available regarding the application of materials derived from This compound in the field of ratiometric fluorescent sensing .

Scientific literature extensively covers various other pyridine derivatives, such as pyridine-2,6-dicarboxylic acid and its amides, which are utilized in the development of fluorescent sensors and metal-organic frameworks (MOFs) for sensing applications. However, detailed research findings, data tables, or specific examples of ratiometric fluorescent sensing that exclusively involve "this compound" could not be retrieved.

Therefore, the section on "5.3.4. Ratiometric Fluorescent Sensing" for "" cannot be generated with scientifically accurate and verifiable information as per the strict constraints of the request.

Computational and Theoretical Studies on 3,3 Pyridine 2,6 Diyl Dibenzoic Acid and Its Complexes

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of computational chemistry, used to investigate the electronic structure, geometry, and reactivity of molecules. Such calculations can determine parameters like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding chemical reactivity and electronic properties.

While DFT has been extensively applied to various pyridine (B92270) dicarboxylic acid derivatives and their complexes to analyze their structural and electronic properties, specific published DFT studies detailing the electronic structure analysis of 3,3'-(Pyridine-2,6-diyl)dibenzoic acid could not be identified in the available research.

Modeling of Gas Adsorption and Interaction Mechanisms

Computational modeling, particularly using methods like Grand Canonical Monte Carlo (GCMC) simulations, is vital for predicting and understanding the gas adsorption capabilities of porous materials, such as Metal-Organic Frameworks (MOFs). researchgate.net These simulations can predict adsorption isotherms, selectivity for different gases, and identify the specific interaction sites within a structure. researchgate.net

MOFs constructed from pyridine-based ligands have been a subject of interest for gas storage and separation applications. nih.govmdpi.com However, specific theoretical models or simulations detailing the gas adsorption and interaction mechanisms for materials synthesized directly from this compound are not described in the currently accessible literature.

Simulation of Supramolecular Interactions (e.g., π-Stacking)

Supramolecular chemistry involves the study of non-covalent interactions that govern the assembly of molecules into larger, organized structures. Interactions such as hydrogen bonding and π-stacking are fundamental to the crystal engineering of coordination polymers and MOFs. Theoretical methods can quantify the strength and nature of these interactions, explaining the stability and packing of crystalline solids. For instance, π-stacking interactions are known to be significant in the assembly of aromatic-rich structures, including those containing pyridine rings. nih.govmdpi.com

Although the simulation of supramolecular interactions is a common practice in the study of coordination polymers, specific computational studies simulating π-stacking or other supramolecular forces for this compound or its direct complexes are not detailed in the available scientific reports.

Prediction and Elucidation of Catalytic Pathways

Computational chemistry, particularly DFT, plays a critical role in catalysis research by mapping out reaction mechanisms, identifying transition states, and calculating activation energies. This allows for the prediction and elucidation of catalytic pathways, providing insights that can guide the design of more efficient catalysts. Coordination polymers derived from pyridine-based ligands have been recognized for their potential catalytic activities.

Despite the general interest in the catalytic applications of related compounds, specific computational studies aimed at predicting and elucidating the catalytic pathways involving this compound or its metallic complexes have not been reported in the reviewed literature.

Future Research Directions and Outlook

Design and Synthesis of Advanced Ligand Architectures

The core structure of 3,3'-(Pyridine-2,6-diyl)dibenzoic acid is ripe for modification to create advanced ligand architectures with tailored properties. Future research will likely focus on several key areas of synthetic modification.

Functional Group Incorporation: Introducing additional functional groups onto the pyridine (B92270) or phenyl rings could dramatically alter the ligand's electronic properties, coordination behavior, and the functionality of the resulting materials. For instance, appending electron-donating or withdrawing groups can tune the ligand's photophysical properties, making it suitable for applications in sensors or light-emitting devices.

Steric Hindrance Control: The introduction of bulky substituents can be used to control the dimensionality and topology of the resulting coordination polymers. This strategy can lead to the formation of materials with specific pore sizes and shapes, which is crucial for applications in gas storage and separation.

Chiral Modifications: The synthesis of chiral derivatives of the ligand is a promising avenue for creating enantioselective catalysts or materials for chiral separations. This can be achieved by incorporating chiral auxiliaries or through asymmetric synthesis routes.

These synthetic strategies will enable the creation of a new family of ligands with precisely controlled properties, paving the way for the rational design of advanced materials.

| Modification Strategy | Potential Functional Groups | Targeted Property/Application |

| Electronic Tuning | -NO₂, -NH₂, -OH, -OCH₃ | Luminescence, Sensing, Catalysis |

| Steric Control | -C(CH₃)₃, -Si(CH₃)₃, Phenyl | Porosity Control, Gas Storage, Selective Adsorption |

| Chirality Introduction | Chiral amines, Asymmetric synthesis | Enantioselective Catalysis, Chiral Separation |

Integration into Multifunctional Materials Systems

A major future direction is the integration of this compound-based frameworks into multifunctional systems. This involves creating hybrid materials that combine the properties of the coordination polymer with other functional components.

Composite Materials: Incorporating the ligand-based MOFs as fillers in polymer matrices could lead to composite materials with enhanced mechanical, thermal, or gas barrier properties. Such materials could find applications in advanced packaging or membranes.

Post-Synthetic Modification: The functional groups introduced in the advanced ligand architectures can be used as handles for post-synthetic modification. This would allow for the covalent attachment of other molecules, such as catalysts or drug molecules, to the framework, creating highly functional materials.

Core-Shell Structures: The development of synthetic methods to grow shells of different materials around a core of a this compound-based MOF could lead to novel core-shell structures with unique catalytic or sensing properties.

The creation of these integrated systems will require interdisciplinary collaboration between chemists, materials scientists, and engineers.

Development of Novel Characterization Techniques for In-Situ Studies

To fully understand the behavior of materials derived from this compound, it is crucial to study them under operational conditions. Future research will need to focus on the development and application of novel in-situ characterization techniques.

In-Situ X-ray Diffraction and Scattering: These techniques can provide real-time information on the structural changes of MOFs during gas adsorption/desorption, guest exchange, or catalytic reactions. This will be vital for understanding the structure-property relationships in these materials.

In-Situ Spectroscopy: Techniques such as in-situ infrared and Raman spectroscopy can provide insights into the interactions between guest molecules and the host framework. This is particularly important for understanding sensing and catalytic mechanisms.

Computational Modeling: Advanced computational methods, such as density functional theory (DFT) and molecular dynamics (MD) simulations, will play an increasingly important role in predicting the properties of new materials and in interpreting experimental data from in-situ studies.

The development of these techniques will provide a deeper understanding of the dynamic behavior of these materials, which is essential for their rational design and optimization.

| Technique | Information Gained | Relevance |

| In-Situ XRD/Scattering | Real-time structural changes, phase transitions | Understanding dynamic processes in gas storage, catalysis |

| In-Situ IR/Raman Spectroscopy | Host-guest interactions, reaction intermediates | Elucidating sensing and catalytic mechanisms |

| Advanced Computational Modeling | Prediction of properties, simulation of dynamic behavior | Guiding rational design, interpreting experimental results |

Exploration of Scalable Synthesis and Industrial Applications

For the potential of this compound-based materials to be realized, it is essential to develop scalable and cost-effective synthesis methods. Future research in this area will focus on:

Green Synthesis Routes: Developing synthetic methods that use environmentally friendly solvents, lower temperatures, and less hazardous reagents will be crucial for the sustainable production of these materials. This could include mechanochemical or flow chemistry approaches.

Process Optimization: The optimization of reaction conditions to maximize yield and purity while minimizing cost and waste will be a key area of research. This will involve a systematic study of parameters such as temperature, pressure, concentration, and reaction time.

Pilot-Scale Production: The transition from laboratory-scale synthesis to pilot-scale production will be a critical step towards the industrial application of these materials. This will require collaboration with chemical engineers to design and build appropriate reactor systems.

The successful development of scalable synthesis methods will open up a wide range of potential industrial applications for these materials, including gas storage and separation, catalysis, sensing, and drug delivery. The exploitation of the multiple binding sites of pyridine-dicarboxamide scaffolds, a related class of compounds, for designing various functional materials highlights the potential in this area nih.govmdpi.com.

Q & A

Q. Table 1: Example Reaction Parameters

| Parameter | Optimal Range |

|---|---|

| Temperature | 90–110°C |

| Catalyst Loading | 2–5 mol% Pd |

| Reaction Time | 12–24 hours |

What analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic proton environments and carboxylate groups. Compare with PubChem data for analogous compounds (e.g., 3,5-difluoro-2-hydroxybenzoic acid) .

- FT-IR : Confirm C=O (1680–1720 cm⁻¹) and O-H (2500–3300 cm⁻¹) stretches.

- X-ray Crystallography : Resolve π-stacking interactions between pyridine and benzoic acid moieties.

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M+H]⁺: ~347.3 g/mol). Cross-reference with NIST databases for fragmentation patterns .

Advanced Research Questions

How can computational modeling predict the coordination behavior of this compound in metal-organic frameworks (MOFs)?

Methodological Answer:

- Density Functional Theory (DFT) : Simulate binding energies between the compound’s carboxylate groups and metal nodes (e.g., Zn²⁺, Cu²⁺).

- Molecular Docking : Screen for preferred coordination geometries (e.g., paddle-wheel vs. octahedral) using software like COMSOL or Gaussian.

- AI-Driven Simulations : Train models on existing MOF datasets to predict porosity and stability. Tools like AutoLab (AI-driven lab automation) can optimize synthesis parameters .

Q. Table 2: Example Coordination Parameters

| Metal Ion | Predicted Coordination Mode | Stability (kcal/mol) |

|---|---|---|

| Zn²⁺ | Bidentate carboxylate | -45.2 |

| Cu²⁺ | Monodentate pyridine | -38.7 |

How should researchers address contradictions in reported physicochemical properties (e.g., solubility, stability) across studies?

Methodological Answer:

- Systematic Validation : Replicate experiments under controlled conditions (temperature, humidity, solvent purity) to isolate variables.

- Factorial Design : Use a 2³ factorial matrix (e.g., pH, ionic strength, solvent polarity) to identify confounding factors .

- Cross-Database Analysis : Compare data from PubChem, NIST, and ECHA to resolve discrepancies. For example, logP values may vary due to measurement techniques (shake-flask vs. HPLC) .

What methodological considerations are critical when designing experiments to assess solubility and stability in varying solvents/pH?

Methodological Answer:

- Solubility Screening : Use a tiered approach:

- Primary Screen : Test in polar (water, DMSO) and nonpolar solvents (hexane, toluene).

- Secondary Screen : Measure pH-dependent solubility (1–14) via UV-Vis spectroscopy.

- Stability Metrics : Monitor degradation via:

- Accelerated Stability Testing : 40–60°C for 7–14 days.

- HPLC Purity Checks : Track decomposition products (e.g., decarboxylation).

- Data Integrity : Use encrypted lab notebooks (e.g., LabArchives) to ensure traceability .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.